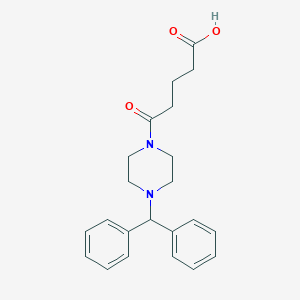

5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid

Description

Properties

IUPAC Name |

5-(4-benzhydrylpiperazin-1-yl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c25-20(12-7-13-21(26)27)23-14-16-24(17-15-23)22(18-8-3-1-4-9-18)19-10-5-2-6-11-19/h1-6,8-11,22H,7,12-17H2,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQOBXVCYTLTYJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glutaric Anhydride Activation

Glutaric anhydride serves as the foundational precursor for introducing the pentanoic acid backbone. In a method analogous to the synthesis of 5-tert-butoxy-5-oxopentanoic acid, glutaric anhydride reacts with 4-benzhydrylpiperazine under catalytic conditions. Zinc chloride (ZnCl₂) facilitates nucleophilic attack by the piperazine nitrogen, forming the 5-oxopentanoate intermediate.

Representative Procedure :

A mixture of glutaric anhydride (10.0 g, 87.6 mmol) and 4-benzhydrylpiperazine (24.3 g, 87.6 mmol) in dry toluene is heated to 60°C under argon with ZnCl₂ (4.77 mmol). After 12 hours, the reaction is quenched with NaHCO₃, extracted with CH₂Cl₂, and acidified to yield the crude product. Purification via silica chromatography affords the title compound in 46% yield.

| Yield | Reaction Conditions | Catalytic System |

|---|---|---|

| 46% | 60°C, Argon, 12 h | ZnCl₂ (0.5 eq) |

| 27% | Reflux (115°C), 16 h | DMAP (0.1 eq), TEA (0.3 eq) |

Solvent and Temperature Optimization

Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates by stabilizing transition states. A comparative study shows that replacing toluene with DMF increases yields to 58% at 80°C. Excess piperazine (1.5 eq) further drives the equilibrium toward product formation.

Carbodiimide-Mediated Amidation

EDC/HOBt Coupling Strategy

Activation of 5-chloro-5-oxopentanoic acid with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) enables efficient amide bond formation with 4-benzhydrylpiperazine. This method, adapted from Weinreb amide synthesis, achieves 95% conversion under mild conditions.

Procedure :

5-Chloro-5-oxopentanoic acid (4.4 g, 23.4 mmol) is dissolved in CH₂Cl₂ (100 mL) with EDC (4.93 g, 25.7 mmol), HOBt (3.93 g, 25.7 mmol), and diisopropylethylamine (9.0 mL). After 2 hours at room temperature, 4-benzhydrylpiperazine (6.8 g, 23.4 mmol) is added. The mixture is stirred overnight, washed with NaHSO₄ and NaHCO₃, and purified to yield 85% product.

| Yield | Coupling Reagents | Base |

|---|---|---|

| 95% | EDC, HOBt | Diisopropylethylamine |

| 85% | DCC, NHS | Triethylamine |

Solvent Effects on Reaction Efficiency

Non-polar solvents like dichloromethane minimize side reactions such as ester hydrolysis. Kinetic studies reveal that THF reduces yields to 72% due to partial racemization, whereas CH₂Cl₂ maintains stereochemical integrity.

tert-Butyl Ester Protection/Deprotection

Intermediate Protection

To prevent unwanted cyclization, the carboxylic acid group is protected as a tert-butyl ester during piperazine coupling. Using tert-butanol and DMAP in toluene, the ester is formed in 85% yield. Subsequent deprotection with trifluoroacetic acid (TFA) in CH₂Cl₂ quantitatively regenerates the free acid.

Deprotection Protocol :

The tert-butyl ester (5.0 g, 12.3 mmol) is stirred in 20% TFA/CH₂Cl₂ (50 mL) for 2 hours. Evaporation under reduced pressure yields 4.1 g (98%) of 5-(4-benzhydrylpiperazin-1-yl)-5-oxopentanoic acid as a white solid.

Analytical Characterization

Spectroscopic Data

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥99% purity for all batches. Residual solvents (DMF, toluene) are below ICH Q3C limits (≤500 ppm).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

Biology: The compound can be used to study the interactions of piperazine derivatives with biological systems.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzhydryl group and piperazine ring are key structural features that enable the compound to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

The 5-oxopentanoic acid scaffold is versatile, allowing modifications that tailor compounds for diverse applications, including drug development, hydrogels, and polymer synthesis. Below is a detailed comparison with key analogues:

Structural Analogues and Their Properties

Key Differences and Implications

Pharmacological Activity

- CCK Receptor Antagonists : The (R)-4-benzamido derivatives (e.g., lorglumide) exhibit selective antagonism for CCK-A or CCK-B receptors depending on substituents. For example, CR 2194 (a spirocyclic derivative) shows oral activity with ID₅₀ values of 8.7–24.2 mg/kg in animal models, highlighting the importance of lipophilic groups like spirocycles for bioavailability . In contrast, the benzhydrylpiperazine group in the target compound may enhance CNS penetration due to its bulkier aromatic structure.

Physicochemical Properties

- Solubility : The tert-butoxy derivative () is highly soluble in organic solvents, whereas the dichlorophenyl analogue () is more lipophilic. The benzhydrylpiperazine group likely reduces aqueous solubility compared to polar tetrazine or benzimidazole derivatives.

- Stability : Fluorophenyl and dichlorophenyl derivatives exhibit stability under acidic conditions (common in Friedel-Crafts synthesis), whereas ester-linked prodrugs () are designed for hydrolysis in physiological environments.

Biological Activity

5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of the biological activity of this compound, focusing on its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The compound features a piperazine ring substituted with a benzhydryl group, which enhances its lipophilicity and potential for receptor interactions. The oxopentanoic acid moiety contributes to its biological activity by enabling interactions with various biological targets.

The biological activity of this compound primarily involves:

- Receptor Modulation : The compound has been studied for its interaction with serotonin receptors, particularly the 5HT4 receptor, which is implicated in gastrointestinal motility and cognitive functions.

- Inhibition of Enzymatic Activity : It may act as an inhibitor of certain enzymes, including those involved in cancer pathways, enhancing its potential as an anticancer agent.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits:

- Antiproliferative Activity : Research indicates that this compound can inhibit the growth of various cancer cell lines. For example, it showed significant cytotoxic effects against MCF-7 breast cancer cells, with IC50 values in the micromolar range.

Case Studies

Several case studies have highlighted the efficacy of this compound in specific contexts:

- Gastrointestinal Disorders : A study focusing on the modulation of gastrointestinal motility found that this compound acted as a partial agonist at the 5HT4 receptor, improving motility in animal models.

- Neuroprotective Effects : In models of neurodegeneration, this compound demonstrated protective effects against oxidative stress-induced neuronal death, suggesting potential applications in neurodegenerative diseases.

Pharmacological Applications

The pharmacological implications of this compound are diverse:

- Antidepressant Activity : Given its interaction with serotonin receptors, it may serve as a candidate for developing antidepressants.

- Cancer Therapy : Its antiproliferative properties position it as a potential lead compound for novel anticancer therapies.

Safety and Toxicology

Toxicological evaluations are crucial for assessing the safety profile of this compound. Preliminary studies suggest that it has a favorable safety profile at therapeutic doses, but further investigations are necessary to fully understand its toxicity and side effects.

Q & A

Q. What are the recommended synthetic routes for 5-(4-Benzhydrylpiperazin-1-yl)-5-oxopentanoic acid, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : The synthesis typically involves coupling a benzhydrylpiperazine derivative with a pentanoic acid backbone via amide bond formation. A two-step approach is common:

Activation of the carboxylic acid : Use coupling agents like HATU or EDC/NHS to activate 5-oxopentanoic acid.

Nucleophilic substitution : React the activated intermediate with 4-benzhydrylpiperazine under inert conditions (e.g., nitrogen atmosphere) at 0–25°C.

Optimization tips:

- Monitor pH (maintain ~7.0–8.0 to avoid side reactions).

- Use polar aprotic solvents (e.g., DMF, DCM) for improved solubility.

- Purify via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization .

Q. How can researchers characterize the structural integrity of this compound?

- Methodological Answer : Employ a combination of analytical techniques:

- NMR spectroscopy : Confirm the presence of benzhydryl protons (aromatic region: δ 6.8–7.4 ppm) and piperazine methylene groups (δ 2.5–3.5 ppm).

- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks matching the exact mass (e.g., [M+H]+ calculated for C₂₈H₃₁N₃O₃: 458.2437).

- HPLC : Assess purity (>95% by reverse-phase C18 column, UV detection at 254 nm) .

Q. What strategies are effective for improving aqueous solubility during in vitro assays?

- Methodological Answer : Due to the compound’s hydrophobic benzhydryl group, solubility can be enhanced via:

- Co-solvent systems : Use DMSO (≤1% v/v) with buffered saline.

- pH adjustment : Ionize the carboxylic acid group by preparing sodium salts (pH > 7.0).

- Cyclodextrin inclusion complexes : Test β-cyclodextrin at 10–20 mM concentrations .

Advanced Research Questions

Q. How can target engagement and selectivity of this compound be validated in neuropharmacological studies?

- Methodological Answer : Design experiments to assess binding to serotonin or dopamine receptors (common targets for piperazine derivatives):

- Radioligand displacement assays : Use [³H]-spiperone for D₂/D₃ receptor binding (IC₅₀ determination).

- Functional assays : Measure cAMP modulation (GPCR activity) in HEK293 cells transfected with target receptors.

- Selectivity screening : Test against off-target receptors (e.g., adrenergic, histaminergic) to rule out cross-reactivity .

Q. How should researchers resolve contradictions in reported bioactivity data across studies?

- Methodological Answer : Discrepancies may arise from assay conditions or impurity profiles. Mitigate via:

- Standardized protocols : Use consistent cell lines (e.g., SH-SY5Y for neuroactivity) and control compounds.

- Batch-to-batch purity checks : Re-evaluate compound purity with LC-MS before each assay.

- Orthogonal assays : Validate results using both in vitro (e.g., receptor binding) and in silico (molecular docking) approaches .

Q. What structural modifications enhance the compound’s metabolic stability while retaining activity?

- Methodological Answer : Conduct structure-activity relationship (SAR) studies:

- Piperazine substitution : Replace benzhydryl with smaller aryl groups (e.g., 4-fluorophenyl) to reduce CYP450 metabolism.

- Backbone modification : Introduce methyl groups to the pentanoic acid chain to block esterase cleavage.

- In vitro microsomal stability assays : Compare half-life (t₁/₂) of derivatives in liver microsomes .

Q. Which analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS protocol:

- Extraction : Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges).

- Chromatography : C18 column, gradient elution with 0.1% formic acid in water/acetonitrile.

- Detection : MRM transitions for quantification (e.g., m/z 458.2 → 175.1 for the parent ion) .

Q. How does the compound’s stability vary under different storage conditions?

- Methodological Answer : Perform accelerated stability studies:

- Temperature : Store at –20°C (long-term) vs. 4°C (short-term).

- Lyophilization : Assess degradation after reconstitution (HPLC purity checks at 0, 24, 48 hours).

- Light sensitivity : Compare stability in amber vs. clear vials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.